Tropirine

Description

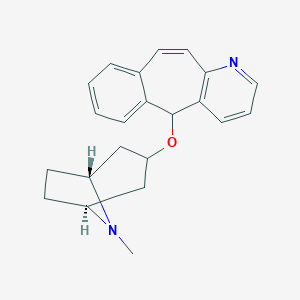

Tropirine is an antiemetic agent with the molecular formula C₂₂H₂₄N₂O and CAS registry number 19410-02-7 . Structurally, it features a benzo[4,5]cyclohepta[1,2-b]pyridine moiety linked to an 8-methyl-8-azabicyclo[3.2.1]octane (tropane) group . This compound’s classification aligns with other tropane derivatives, which often exhibit pharmacological activity through interactions with neurotransmitter receptors (e.g., serotonin, acetylcholine) .

Properties

CAS No. |

19410-02-7 |

|---|---|

Molecular Formula |

C22H24N2O |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |

InChI |

InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22? |

InChI Key |

DPNODNPIXASWQY-RPIYSHSISA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |

Related CAS |

17929-04-3 (maleate[1:1]) |

Synonyms |

((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tropirine involves several steps, typically starting with the formation of the tropane ring system. One common synthetic route includes the following steps:

Formation of the Tropane Ring: This can be achieved through the intramolecular cyclization of a suitable precursor.

Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.

Oxidation and Purification: The final steps involve oxidation to introduce the necessary functional groups, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and consistency.

Purification: Utilizing industrial-scale chromatography and crystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tropirine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of ketones or carboxylic acids.

Reduction: Typically results in the formation of alcohols or amines.

Substitution: Produces various substituted derivatives of this compound.

Scientific Research Applications

Tropirine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism by which Tropirine exerts its effects involves several molecular targets and pathways:

Radiosensitization: This compound enhances the sensitivity of cancer cells to radiation by interfering with DNA repair mechanisms and promoting the generation of reactive oxygen species.

Molecular Targets: this compound targets cellular components involved in DNA repair and oxidative stress response.

Pathways Involved: Key pathways include the DNA damage response pathway and the oxidative stress response pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a systematic comparison of Tropirine with key analogues, emphasizing molecular structure, therapeutic indications, and pharmacological profiles.

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | CAS Number | Molecular Formula | Indication | Key Structural Features |

|---|---|---|---|---|

| This compound | 19410-02-7 | C₂₂H₂₄N₂O | Antiemetic | Benzocyclohepta pyridine + tropane moiety |

| Tropisetron | 89565-68-4 | C₁₇H₂₀N₂O₂ | Antiemetic | Indole-derived carbazole scaffold |

| Tropatepine | - | C₂₅H₃₀ClNO₃* | Undisclosed | Dibenzo-thiepin + tropane derivative |

| Trospium | 47608-32-2 | C₂₅H₃₀ClNO₃ | Antispasmodic | Benzofuran + quaternary ammonium tropane |

| Tropodifene | 15790-02-0 | C₂₅H₂₉NO₄ | Antihypertensive | Benzodioxole + esterified tropane |

Note: Tropatepine’s molecular formula is inferred from structural analogs in the same class .

This compound vs. Tropisetron

- Structural Differences :

- Functional Similarities: Both are antiemetics, but Tropisetron is a well-documented 5-HT₃ receptor antagonist used in chemotherapy-induced nausea .

This compound vs. Tropatepine

- Structural Overlap :

- Functional Divergence :

This compound vs. Trospium

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.